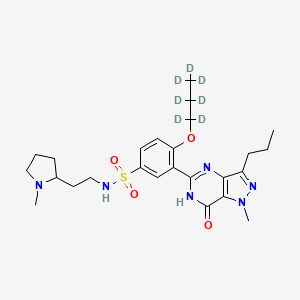
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a chemical compound with the molecular formula C9H16D3O4P and a molecular weight of 225.24 g/mol. It is a deuterium-labeled analog of Desamino P-Ethoxy Glufosinate Ethyl Ester, which is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the incorporation of deuterium atoms into the molecular structureThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction parameters to achieve high purity and yield. The process involves large-scale synthesis using deuterated reagents and solvents, followed by purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters.
Aplicaciones Científicas De Investigación
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is widely used in scientific research, including:
Chemistry: As a reference standard for chemical identification and quantification.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: For imaging, diagnosis, and newborn screening using stable isotope labeling.
Industry: As an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mecanismo De Acción
The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s molecular targets include enzymes and receptors involved in metabolic pathways, and its effects are mediated through the modulation of these targets.
Comparación Con Compuestos Similares
Similar Compounds
Desamino P-Ethoxy Glufosinate Ethyl Ester: The non-deuterated analog.
Glufosinate Ethyl Ester: A related compound used as a herbicide.
Deuterated Glufosinate Derivatives: Other deuterium-labeled analogs used in research.
Uniqueness
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool for researchers.
Propiedades
Número CAS |
1346598-74-0 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
225.239 |
Nombre IUPAC |
ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |
InChI |
InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |
Clave InChI |
VJNQVJFVURLIEF-HPRDVNIFSA-N |
SMILES |
CCOC(=O)CCCP(=O)(C)OCC |
Sinónimos |
4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


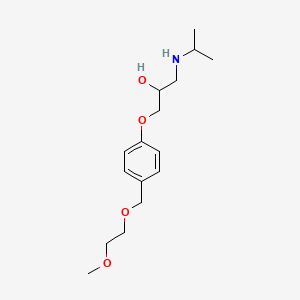
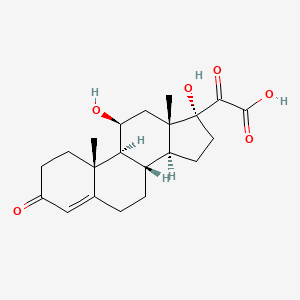
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
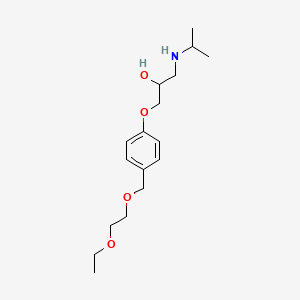

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)
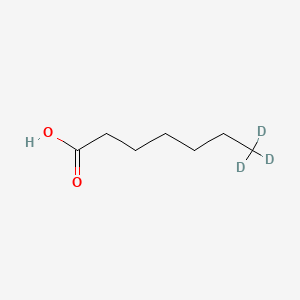


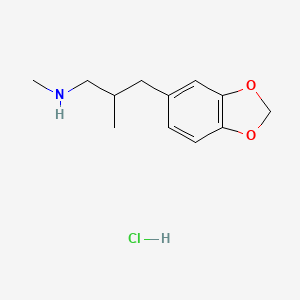
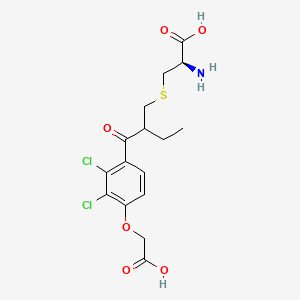
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
